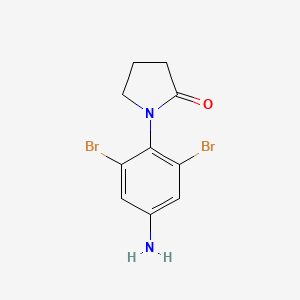
2-(Chroman-6-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chroman-6-yl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chroman ring system attached to an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chroman-6-yl)ethanamine can be achieved through several methods. One common approach involves the use of an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation . This method provides high yields and excellent stereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves the use of transaminase enzymes for the asymmetric synthesis of chiral amines. This environmentally sustainable method offers high catalytic efficiency and is suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chroman-6-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include chroman-2-ones, chromanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Chroman-6-yl)ethanamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Chroman-6-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as protein kinases and aldose reductase, by binding to their active sites and blocking their activity . This interaction can lead to the modulation of cellular processes and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-(Chroman-6-yl)ethanamine can be compared with other similar compounds, such as:
Chroman-6-ylmethanamine: Similar in structure but with a methanamine group instead of an ethanamine group.
Ethylamine: A simpler amine with a shorter carbon chain.
Chroman-2-ones: Compounds with a similar chroman ring system but different functional groups.
The uniqueness of this compound lies in its specific combination of the chroman ring and ethanamine group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
2-(3,4-dihydro-2H-chromen-6-yl)ethanamine |
InChI |
InChI=1S/C11H15NO/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h3-4,8H,1-2,5-7,12H2 |
InChI-Schlüssel |
ABAWSUNFLKGNQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)CCN)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


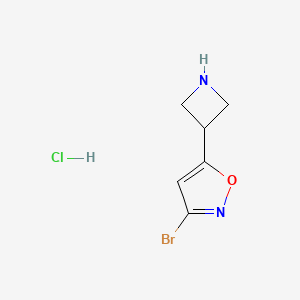
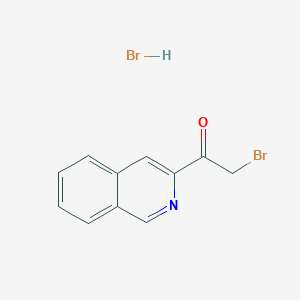
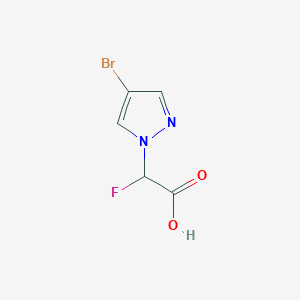
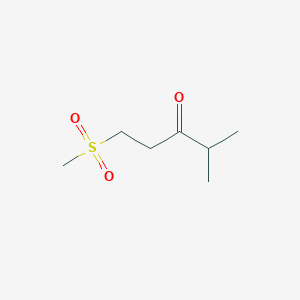
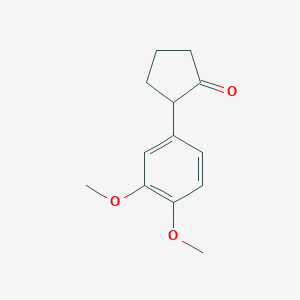
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
![2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride](/img/structure/B13473011.png)
![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)

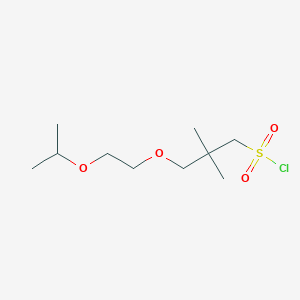
![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)


